1,5-Dicyclohexylimidazole
Description
Significance as a Ligand in Coordination Chemistry
In the realm of coordination chemistry, 1,5-Dicyclohexylimidazole serves as a potent ligand, a molecule that binds to a central metal atom to form a coordination complex. purdue.edu The two cyclohexyl groups exert significant steric hindrance, influencing the coordination geometry and reactivity of the resulting metal complexes. acs.org This steric bulk is a critical design element in mimicking the active sites of metalloenzymes and in developing selective catalysts.
A notable area of research involves its use in synthetic models of heme-containing enzymes, such as cytochrome c oxidase and peroxidases. nih.govresearchgate.net In these models, this compound often acts as an axial ligand to an iron-porphyrin complex, modulating the electronic structure and oxidizing capabilities of the metal center. nih.govresearchgate.net For instance, the addition of this compound to heme-peroxo-copper complexes can induce a shift from a high-spin to a low-spin state, demonstrating its influence on the magnetic and spectroscopic properties of these biomimetic systems. researchgate.netnih.gov
Furthermore, the binding affinity of this compound to metalloporphyrins has been a subject of detailed study. acs.orgnih.govnih.gov Its coordination to zinc(II) and manganese(III) porphyrins has been investigated to understand the factors governing host-guest interactions in supramolecular chemistry. acs.orgnih.gov The steric profile of the dicyclohexyl substituents plays a crucial role in determining the regioselectivity of its coordination, for example, whether it binds to the inner or outer face of a "gated" porphyrin basket. acs.org
The influence of this compound on the geometric and electronic structure of metal complexes is also evident in studies of iron(II)-tetrakis(o-pivalamidophenyl)porphyrin complexes. acs.org The interaction between the bulky cyclohexyl groups and the porphyrin substituents leads to specific orientations of the ligand rings, which in turn affects the spectroscopic properties of the complex. acs.org
Table 1: Coordination Complexes Featuring this compound
| Metal Center | Porphyrin/Other Core Ligand | Role of this compound | Research Focus |
| Iron(III) | F8 Porphyrin | Axial Ligand | Modeling heme-peroxo-copper complexes nih.gov |
| Iron(IV)-Oxo | Tetrakis(2,6-difluorophenyl)porphyrin | Axial Ligand | Tuning electronic and geometric structure nih.gov |
| Iron(II) | Durene-capped Porphyrins | Axial Ligand | Probing steric effects in ligand binding researchgate.net |
| Zinc(II) | Gated Basket Porphyrin | Guest Ligand | Studying host-guest coordination acs.org |
| Iron(II) | Tetrakis(o-pivalamidophenyl)porphyrin | Axial Ligand | Investigating ligand orientation and porphyrin distortion acs.org |
Role as an N-Heterocyclic Carbene Precursor
Beyond its role as a direct ligand, this compound is a crucial precursor for the synthesis of N-heterocyclic carbenes (NHCs). caltech.edu NHCs are a class of persistent carbenes that have become ubiquitous as ancillary ligands in homogeneous catalysis due to their strong σ-donating properties and tunable steric and electronic profiles. beilstein-journals.orgwiley.com The imidazolium (B1220033) salt derived from this compound can be deprotonated to generate the corresponding NHC. researchgate.net
While the direct synthesis of the NHC from this compound is a key transformation, the broader context of NHC precursor synthesis is important. Efficient, single-step methods have been developed for creating a variety of imidazo[1,5-a]pyridinium salts, which are also NHC precursors. organic-chemistry.org These methods often involve three-component coupling reactions that allow for the incorporation of diverse functionalities and chiral substituents. organic-chemistry.org The development of such synthetic routes is critical for expanding the library of available NHC ligands for various catalytic applications. beilstein-journals.orgorganic-chemistry.org
The NHC derived from this compound, with its bulky cyclohexyl groups, can be used to stabilize metal nanoparticles, creating robust and selective catalysts. wiley.comnih.gov These NHC-stabilized nanoparticles have shown promise in various catalytic transformations, including hydrogenation and isotope exchange reactions. wiley.comnih.gov The steric bulk provided by the dicyclohexyl substituents can influence the selectivity of the catalytic process.
In the context of ruthenium-based olefin metathesis catalysts, the introduction of NHC ligands has been a significant advancement. caltech.edu While a similar transformation using this compound to form a ruthenium complex has been reported, the steric hindrance from the cyclohexyl groups can also limit its reactivity in certain systems. caltech.edu This highlights the delicate balance of steric and electronic factors that must be considered when designing NHC ligands for specific catalytic applications.
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 80964-44-9 sigmaaldrich.com |
| Molecular Formula | C₁₅H₂₄N₂ sigmaaldrich.com |
| Molecular Weight | 232.36 g/mol sigmaaldrich.com |
| Melting Point | 114-116 °C sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1,5-dicyclohexylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-7-13(8-4-1)15-11-16-12-17(15)14-9-5-2-6-10-14/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYMGRFOKMRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=CN2C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352129 | |
| Record name | 1,5-Dicyclohexylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80964-44-9 | |
| Record name | 1,5-Dicyclohexylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dicyclohexylimidazole | |
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Synthesis and Precursor Chemistry of 1,5 Dicyclohexylimidazole Derivatives
Methodologies for 1,5-Dicyclohexylimidazole Synthesis
The synthesis of 1,5-disubstituted imidazoles can be achieved through various established organic reactions. While a specific, detailed procedure for the direct synthesis of this compound is not extensively documented in readily available literature, its preparation can be conceptualized through well-known methodologies for analogous 1,5-disubstituted imidazoles. One of the most prominent methods involves the cyclization of an aldimine with tosylmethyl isocyanide (TosMIC), a versatile reagent in heterocyclic synthesis. scispace.com
This approach, a variation of the Van Leusen imidazole (B134444) synthesis, would theoretically involve the initial formation of an aldimine from cyclohexanecarboxaldehyde (B41370) and cyclohexylamine. This intermediate would then react with TosMIC in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol. The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and subsequent elimination of the tosyl group to yield the aromatic imidazole ring.
Table 1: Proposed Precursors for this compound Synthesis via Van Leusen Reaction
| Precursor | Structure | Role in Synthesis |
| Cyclohexanecarboxaldehyde | C₆H₁₁CHO | Provides the C4 and C5 atoms of the imidazole ring. |
| Cyclohexylamine | C₆H₁₁NH₂ | Provides the N1 atom of the imidazole ring. |
| Tosylmethyl isocyanide (TosMIC) | TsCH₂NC (Ts = p-toluenesulfonyl) | Provides the C2 atom of the imidazole ring. |
Another classical approach that could be adapted for the synthesis of this compound is the Radziszewski reaction. This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. For the synthesis of this compound, a potential pathway could involve the reaction of a dicarbonyl compound, cyclohexanecarboxaldehyde, and cyclohexylamine.
Expedient Syntheses of 1,5-Dicyclohexylimidazolium Salts
1,5-Dicyclohexylimidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which have gained significant prominence as ligands in organometallic chemistry and as organocatalysts. The synthesis of these salts is typically achieved through the N-alkylation of the parent this compound. This quaternization reaction introduces a third substituent onto the imidazole ring, creating a positively charged imidazolium (B1220033) cation. nih.gov
The general procedure involves reacting this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in a suitable solvent. The reaction can be performed with or without a base. In the absence of a base, the imidazole itself acts as the base, leading to the formation of the imidazolium salt and the corresponding hydrohalide salt of the imidazole. When a base is employed, it neutralizes the acid formed during the reaction, driving the equilibrium towards the product.
Table 2: Common Alkylating Agents for Imidazolium Salt Formation
| Alkylating Agent | Chemical Formula | Resulting Imidazolium Cation (Example) |
| Methyl iodide | CH₃I | 1,5-Dicyclohexyl-3-methylimidazolium |
| Ethyl bromide | C₂H₅Br | 1,5-Dicyclohexyl-3-ethylimidazolium |
| Benzyl (B1604629) chloride | C₆H₅CH₂Cl | 1,5-Dicyclohexyl-3-benzylimidazolium |
Mechanochemical methods have also emerged as an environmentally benign approach for the synthesis of imidazolium salts. These solvent-free reactions, often carried out in a ball mill, can provide high yields of the desired products. mdpi.com
Mechanistic Pathways in Imidazolium Salt Formation
The formation of imidazolium salts via N-alkylation of this compound generally proceeds through a nucleophilic substitution (SN2) mechanism. nih.gov In this process, the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent. This concerted reaction involves the simultaneous formation of a new nitrogen-carbon bond and the breaking of the carbon-leaving group bond.
For certain synthetic routes to imidazolium salts, particularly those starting from 1,4-diaryl-1,4-diazabutadienes, a mechanism involving a 1,5-dipolar electrocyclization has been proposed. beilstein-journals.orgnih.gov This pathway involves the formation of an imino-azomethin-ylide 1,5-dipole intermediate, which then undergoes a 6π electrocyclization to form an oxy-imidazoline. Subsequent elimination of the oxy group generates the aromatic imidazolium salt. beilstein-journals.orgnih.gov While this mechanism is not directly applicable to the simple N-alkylation of a pre-formed this compound, it highlights the diverse mechanistic possibilities in the broader synthesis of imidazolium compounds.
The regioselectivity of metallation in the formation of N-heterocyclic carbene complexes from imidazolium salts can be influenced by the substituents on the imidazole ring, indicating that the electronic and steric properties of the dicyclohexyl groups can play a role in subsequent reactions. sonar.ch
Coordination Chemistry of 1,5 Dicyclohexylimidazole
General Principles of 1,5-Dicyclohexylimidazole Coordination
This compound (DCHIm) functions as a significant ligand in coordination chemistry, primarily through the lone pair of electrons on one of its nitrogen atoms. As a neutral imidazole (B134444) derivative, it acts as a strong σ-donor. The coordination is influenced by the two bulky cyclohexyl groups attached to the imidazole ring. These groups impart considerable steric hindrance, which is a defining characteristic of its coordination behavior. This steric bulk can control the coordination number around a metal center, often preventing the coordination of multiple DCHIm ligands and influencing the geometry of the resulting complex. The combination of its strong electronic donor properties and significant steric profile allows it to stabilize specific oxidation states and geometries in metal complexes that might not be accessible with smaller, less sterically demanding ligands.
Complexation with Transition Metals
The application of this compound in the broader field of transition metal chemistry is most prominently documented in the context of bioinorganic model systems, particularly those involving iron and copper. Its unique steric and electronic properties make it an effective tool for mimicking the coordination environment of histidine residues in metalloproteins.
In the realm of iron chemistry, this compound is extensively used as an axial ligand in synthetic iron-porphyrin complexes, which serve as models for naturally occurring heme proteins. Iron porphyrins are crucial prosthetic groups in proteins responsible for oxygen transport and electron transfer. The coordination of an axial ligand like DCHIm is essential for modulating the chemical and physical properties of the central iron atom.
This compound coordinates to the iron center of a heme or porphyrin complex in an axial position, perpendicular to the plane of the macrocycle. The presence of the two large cyclohexyl substituents creates a sterically crowded environment on one face of the porphyrin. This steric hindrance plays a crucial role in several ways: it can protect the metal center from unwanted reactions, such as the formation of inactive oxo-bridged dimers, and it can create a specific binding pocket for small molecules on the opposite, less hindered face of the porphyrin. The steric bulk of DCHIm influences the binding affinity and orientation of other ligands that coordinate to the iron center.
The coordination of this compound as an axial base has a profound impact on the electronic and geometric structure of the metal center. One of the most significant effects is its ability to modulate the spin state of the iron ion. For instance, the addition of DCHIm to a high-spin (HS) iron(III) center can induce a transition to a low-spin (LS) state. nih.gov This change in spin state is accompanied by alterations in the geometric structure of the complex, such as the shortening of the iron-axial ligand bond length and changes in the coordination mode of other bound ligands. nih.gov This "push effect," driven by the strong σ-donating character of the imidazole, demonstrates how the choice of axial ligand can be used to fine-tune the fundamental properties of the metal center. nih.gov
The geometry of the porphyrin macrocycle is not perfectly rigid and can adopt nonplanar distortions, such as ruffling, saddling, or doming. nih.gov The orientation of axial ligands, defined by the dihedral angle between the ligand plane and the porphyrin's Fe-N bonds, is another critical structural parameter. nih.gov For bis-ligated complexes, the relative orientation of the two axial ligands (parallel or perpendicular) also influences the electronic structure. nih.gov The significant steric bulk of this compound is expected to influence both the degree of nonplanar distortion of the heme and the rotational orientation of the ligand itself. While the protein matrix is known to induce specific heme distortions to regulate function nih.govnih.gov, the specific impact of DCHIm on these structural features in synthetic models is a nuanced aspect of their coordination chemistry. The interplay between the sterically demanding cyclohexyl groups and the porphyrin ring can lead to a ruffled heme core to minimize steric clashes. nih.gov
A key area where this compound has been utilized is in the synthesis of bimetallic heme-copper complexes. nih.gov These complexes are designed as structural and functional models of the active site of cytochrome c oxidase, the terminal enzyme in the respiratory chain. nih.gov This enzyme features a binuclear active site containing a heme-a3 iron center and a nearby copper ion (CuB).
In synthetic models, DCHIm serves as an axial ligand to the iron(III) center, mimicking the proximal histidine ligation in the enzyme. The addition of DCHIm to high-spin heme-peroxo-copper assemblies has been shown to generate new low-spin species. nih.gov This transformation is critical as it is associated with a change in the bridging mode of the peroxide ligand, from a side-on (μ-η²:η²) configuration to an end-on (μ-η¹:η¹) core. nih.gov This structural change significantly alters the distances between the iron, copper, and oxygen atoms, which can be probed by techniques like Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The resulting low-spin complexes, such as [(DCHIm)(F8)FeIII-(O22−)-CuII(AN)]+, are considered close analogues to the intermediates formed in the enzymatic cycle of cytochrome c oxidase. nih.gov
| Property | High-Spin (HS) Precursor (HS-AN) | Low-Spin (LS) Adduct (LS-AN) with DCHIm |
|---|---|---|
| Axial Ligand on Fe | Solvent | This compound (DCHIm) |
| Fe(III) Spin State | High-Spin (S=5/2) | Low-Spin (S=1/2) |
| Overall System Spin State (S) | 2 (Antiferromagnetically coupled Fe(III) and Cu(II)) | 0 (Antiferromagnetically coupled Fe(III) and Cu(II)) |
| Peroxide Bridging Mode | Side-on (μ-η²:η²) | End-on (μ-η¹:η¹) |
| Fe-O Distance (Å) | 1.94 | 1.81 |
| Cu-O Distance (Å) | 1.87 | 1.98 |
| Fe···Cu Distance (Å) | 3.63 - 3.72 | 4.01 |
| O-O Vibration ν(O-O) (cm⁻¹) | Not specified, but differs from LS form | 796 |
Lack of Publicly Available Research on the
Following a comprehensive search of scientific databases and publicly available literature, no specific research findings on the coordination chemistry of this compound with zinc or iridium have been identified. Consequently, the detailed article focusing on the specified subsections cannot be generated at this time due to the absence of requisite scientific data.
The requested article outline is as follows:
Iron Complexes (Heme and Porphyrin Systems)
Structural Elucidation in Coordination Compounds
Searches for zinc and iridium complexes, host-guest interactions, and structural data (such as X-ray crystallography) involving the this compound ligand did not yield any relevant scholarly articles, communications, or database entries.
While extensive research exists on the coordination chemistry of other imidazole derivatives with various metals, including zinc and iridium, this information is not applicable to the specific compound "this compound" as mandated by the instructions. The principles of host-guest chemistry and structural elucidation are well-established in coordination chemistry; however, applying these general principles without specific experimental data on the target compound would result in speculation rather than a scientifically accurate and informative article.
Therefore, until research on the coordination behavior of this compound is published and made publicly accessible, it is not possible to provide the requested content.
Catalytic Applications of 1,5 Dicyclohexylimidazole
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers advantages such as high activity and selectivity due to the well-defined nature of the active species. While N-heterocyclic carbenes derived from various imidazole (B134444) precursors are extensively used as ancillary ligands in homogeneous catalysis to stabilize and activate metal centers, specific, well-documented applications of 1,5-Dicyclohexylimidazole itself as a pivotal ligand in broader homogeneous catalytic reactions are not extensively detailed in the available research. The primary utility of this compound appears in more specialized catalytic fields as detailed in the subsequent sections.
Photo-Induced and Electrocatalytic Processes
The involvement of this compound has been noted in the field of electrocatalysis, particularly in synthetic systems that model biological processes. Research into synthetic heme-copper models has demonstrated the role of this imidazole derivative in facilitating the reduction of dioxygen (O₂).
Specifically, a heme-copper peroxide adduct, when combined with one equivalent of this compound (DCHIm), forms a new species formulated as [(F8)(DCHIm)FeIII-(O22−)-CuII(AN)]. This complex is part of a system shown to be a competent electrocatalyst for the selective four-electron reduction of O₂ to water. The catalytic rate constant (kcat) for a related complex was found to be approximately 10⁵ M⁻¹ s⁻¹, highlighting the efficiency of such model systems in electrocatalysis. The study of these complexes provides crucial insights into the mechanisms of biological oxygen reduction.
C-C Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Heck reactions, are fundamental tools for C-C bond formation in modern organic synthesis. The success of these reactions often hinges on the choice of ligand, which modulates the stability and reactivity of the palladium catalyst. Ligands such as phosphines and N-heterocyclic carbenes (NHCs) are commonly employed. However, based on available scientific literature, the specific application of this compound as a supporting ligand in major C-C cross-coupling methodologies is not prominently reported.
Asymmetric Catalysis
Asymmetric catalysis is a critical field for the synthesis of chiral molecules, particularly in the pharmaceutical industry. This is typically achieved by employing chiral catalysts or ligands that can control the stereochemical outcome of a reaction. While the synthesis of atropisomeric N-aryl 1,2,4-triazoles has been achieved using chiral phosphoric acid catalysts, and various chiral ligands are available for asymmetric transformations, there is no significant evidence in the researched literature to suggest that this compound is used as a chiral ligand or auxiliary in asymmetric catalysis. The molecule itself is achiral and would require modification to be effective in inducing enantioselectivity.
Hydride Transfer Catalysis
Hydride transfer is a fundamental step in many reduction and oxidation reactions, including the dehydrogenation of alcohols and the reduction of unsaturated bonds. Catalysts for these processes often involve transition metals like iridium, which can facilitate the transfer of a hydride ion from a donor to an acceptor molecule. Conceptually different approaches also exist, such as Lewis acid-promoted hydride transfer to activate C-H bonds nih.gov. Despite the importance of this reaction class, the scientific literature does not provide specific examples of this compound being employed as a key component in catalyst systems designed for hydride transfer reactions.
Biomimetic Catalysis (e.g., Dioxygen Activation, Peroxo Reactivity)
A significant application of this compound is in the field of biomimetic catalysis, where it is used to construct synthetic models of metalloenzyme active sites to study complex biological reactions like dioxygen activation. The reductive activation of dioxygen is a central process in enzymes such as cytochrome c oxidase.
Scientists have designed synthetic models to mimic the heme-copper active site of these enzymes. In one such model, the addition of O₂ to a combination of [CuI(AN)]+ and [(F8)FeII] at low temperatures leads to the formation of a peroxide complex, [(F8)FeIII-(O22−)-CuII(AN)]. The subsequent addition of one equivalent of this compound (DCHIm) to this species results in the formation of a new, more elaborate complex: [(F8)(DCHIm)FeIII-(O22−)-CuII(AN)]. The imidazole ligand coordinates to the iron center, creating a model that more closely mimics the biological coordination environment. The formation and characterization of this peroxo-level intermediate provide valuable insights into how these enzymes function, particularly regarding the coordination and cleavage of the O-O bond.
Table 1: Components of the Biomimetic Heme-Copper Model System
| Component | Chemical Name/Formula | Role in the Model System |
|---|---|---|
| Heme Moiety | (F8)FeII | Iron-porphyrin complex that binds dioxygen and the imidazole ligand. |
| Copper Ligand Complex | [CuI(AN)]+ | Copper(I) complex that participates in the reduction of dioxygen. |
| Dioxygen | O₂ | The substrate that is activated to form a peroxide intermediate. |
| Imidazole Ligand | This compound (DCHIm) | Axial ligand that coordinates to the iron center, mimicking the histidine ligation in native enzymes. |
| Resulting Peroxo Adduct | [(F8)(DCHIm)FeIII-(O22−)-CuII(AN)] |
The key biomimetic intermediate formed, modeling the peroxo stage of dioxygen activation. |
Metal-Free Catalysis in Organic Reactions
Metal-free catalysis, or organocatalysis, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. This field utilizes small organic molecules to catalyze chemical transformations. Imidazole derivatives have been explored as organocatalysts; for instance, 1,3-bis(sulfomethyl)imidazoliumate has been prepared and used as an effective metal-free catalyst for syntheses such as the Friedländer reaction nih.govresearchgate.net. However, a specific catalytic role for this compound as a standalone metal-free catalyst in organic reactions is not documented in the reviewed literature. Its utility appears to be primarily as a ligand in metal-containing systems rather than as an organocatalyst itself.
Mechanistic Investigations Involving 1,5 Dicyclohexylimidazole
Catalytic Cycle Elucidation
The elucidation of catalytic cycles is fundamental to understanding how 1,5-Dicyclohexylimidazole participates in and facilitates chemical reactions. As an N-heterocyclic carbene, it typically initiates catalysis by acting as a strong σ-donating ligand to a metal center or by directly activating a substrate through nucleophilic attack.
In transition metal-catalyzed reactions, particularly cross-coupling reactions, the catalytic cycle often commences with the coordination of the this compound ligand to a metal precursor. youtube.comresearchgate.net This is followed by a series of well-defined steps including oxidative addition, transmetalation, and reductive elimination. youtube.com The bulky cyclohexyl groups on the imidazole (B134444) ring can influence the steric environment around the metal center, thereby affecting the rates and selectivities of these elementary steps.
For instance, in palladium-catalyzed cross-coupling reactions, a common catalytic cycle involves the oxidative addition of an organic halide to a Pd(0)-NHC complex. youtube.comresearchgate.net The resulting Pd(II) intermediate then undergoes transmetalation with an organometallic reagent. The final step is reductive elimination from the Pd(II) complex, which forms the desired carbon-carbon bond and regenerates the active Pd(0)-NHC catalyst, thus closing the catalytic loop. youtube.com The specific role of the 1,5-dicyclohexyl substituents is to provide steric bulk that can promote the reductive elimination step and stabilize the catalytically active species.
In the realm of organocatalysis, this compound can catalyze reactions through the formation of key intermediates such as the Breslow intermediate. This intermediate is generated by the nucleophilic attack of the carbene on an aldehyde. The subsequent steps in the catalytic cycle depend on the specific reaction but often involve proton transfer and reaction with an electrophile before the catalyst is regenerated.
Electron Transfer Mechanisms
Electron transfer processes are pivotal in many catalytic reactions involving N-heterocyclic carbenes, including this compound. These NHCs can participate in single-electron transfer (SET) pathways, leading to the formation of radical intermediates. nih.gov The strong electron-donating nature of this compound can facilitate the reduction of a coordinated metal center or a substrate.
In organocatalysis, the Breslow intermediate formed from an aldehyde and this compound is electron-rich and can act as a single-electron donor to a suitable acceptor. nih.gov This SET event generates a radical cation of the Breslow intermediate and a radical anion of the acceptor. These radical species can then proceed through various reaction pathways to form the final product. Recent studies have also explored the generation of Breslow radical cations through the single-electron reduction of acyl azolium intermediates. nih.gov
The electrochemical properties of metal complexes bearing this compound ligands are also of significant interest. The electronic environment provided by the NHC ligand can modulate the redox potentials of the metal center, thereby influencing its ability to participate in electron transfer steps within a catalytic cycle.
Ligand Exchange and Dissociation Processes
The rate of ligand dissociation is influenced by several factors, including the steric bulk of the NHC and the nature of the metal center. The two cyclohexyl groups of this compound create significant steric hindrance, which can, in some cases, promote ligand dissociation to generate a more coordinatively unsaturated and potentially more reactive catalytic species. libretexts.orglibretexts.org
Conversely, this steric bulk can also prevent the coordination of other ligands, thus stabilizing the desired catalytic complex. Understanding the kinetics and thermodynamics of ligand exchange is crucial for optimizing reaction conditions and preventing catalyst deactivation pathways that may arise from unwanted ligand dissociation. researchgate.netnih.govsemanticscholar.org
| Factor | Influence on Ligand Exchange/Dissociation |
| Steric Bulk of NHC | Can promote dissociation to relieve steric strain or inhibit association of other ligands. |
| Metal Center | The nature of the metal (e.g., identity, oxidation state) affects the M-NHC bond strength. |
| Temperature | Higher temperatures generally increase the rate of ligand dissociation. |
| Solvent | Coordinating solvents can compete for binding sites and promote ligand exchange. |
| Substrate/Other Ligands | Strongly coordinating substrates or other ligands can displace the NHC. |
Radical Intermediates and Pathways
The involvement of radical intermediates in reactions catalyzed by N-heterocyclic carbenes has become increasingly recognized. rsc.org As mentioned in the context of electron transfer, the formation of radical ions from key intermediates like the Breslow adduct opens up new reaction pathways that are distinct from traditional two-electron processes.
In reactions catalyzed by this compound, radical pathways can be initiated through single-electron transfer from the electron-rich carbene or its adducts. nih.gov These radical intermediates can then participate in a variety of transformations, including radical additions, cyclizations, and cross-coupling reactions.
The steric properties of the 1,5-dicyclohexyl groups can play a role in controlling the stereoselectivity of reactions involving these radical intermediates by influencing the approach of substrates to the radical center. The identification and characterization of these transient radical species are often challenging but are essential for a complete mechanistic understanding.
Spectroscopic Probing of Reaction Intermediates
The direct observation and characterization of reaction intermediates are paramount for validating proposed catalytic cycles and mechanistic pathways. Various spectroscopic techniques are employed to probe the transient species formed during reactions catalyzed by this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of stable catalyst precursors and, in some cases, observable intermediates. researchgate.netresearchgate.net Changes in chemical shifts and coupling constants can provide insights into the coordination environment of the NHC ligand and the structure of catalytic intermediates.
UV-Visible (UV-Vis) spectroscopy can be used to monitor the progress of a reaction and detect the formation of colored intermediates. researchgate.netresearchgate.net The electronic transitions of metal complexes and certain organic intermediates can provide valuable information about their electronic structure and concentration over time.
Mass spectrometry , particularly electrospray ionization mass spectrometry (ESI-MS), is highly effective for identifying and characterizing charged intermediates in the catalytic cycle. researchgate.net By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to confirm the presence of proposed intermediates and gain insights into their composition.
Infrared (IR) spectroscopy is particularly useful for studying metal-carbonyl complexes and other species with characteristic vibrational modes. Changes in the stretching frequencies of ligands can provide information about the electronic properties of the metal center and the nature of the metal-ligand bonding.
Through the combined application of these spectroscopic techniques, researchers can piece together a detailed picture of the reaction mechanism, identifying key intermediates and transition states, and ultimately leading to a more profound understanding of the catalytic role of this compound.
Theoretical and Computational Studies of 1,5 Dicyclohexylimidazole Complexes
Density Functional Theory (DFT) Calculations on Electronic Structures
Density Functional Theory (DFT) has been extensively employed to investigate the electronic and geometric structures of complexes featuring 1,5-dicyclohexylimidazole as a ligand. nih.govacs.org DCHIm is recognized as a strong electron-donating axial base, a property that significantly influences the electronic environment of the metal centers it coordinates to. This is particularly evident in biomimetic models of enzyme active sites, such as heme-peroxo-copper complexes that mimic cytochrome c oxidase. nih.gov
In studies of low-spin heme-peroxo-copper complexes, such as [(DCHIm)(F8)FeIII–(O22–)–CuII(TMPA)]+, DFT calculations have been crucial in determining the geometry of the Fe-(O22–)-Cu core. nih.govnih.gov These calculations have revealed that the addition of the strongly donating DCHIm ligand can induce a change in the peroxo binding mode from a side-on (μ-η2:η1) fashion in high-spin variants to a trans-μ-η1:η1 end-on bridging mode in the low-spin complexes. nih.govacs.org This structural change is a direct consequence of the electronic influence of the DCHIm ligand.
Furthermore, DFT calculations, in conjunction with spectroscopic techniques like 2H NMR, have been used to probe the electronic modifications within the heme-peroxo moiety upon coordination of DCHIm. rsc.org For instance, significant upfield shifts in the pyrrole (B145914) 2H NMR signals are observed upon axial ligation, indicating a substantial alteration of the electronic landscape of the porphyrin ring. rsc.org DFT is also used to calculate properties such as molecular electrostatic potential, Mulliken charges, and Fukui functions to identify electrophilic and nucleophilic sites within the complexes. semanticscholar.org
The table below summarizes key DFT-calculated structural parameters for a representative heme-peroxo-copper complex with and without the this compound ligand, illustrating its electronic influence on the geometry.
| Complex | Spin State | Fe-Cu Distance (Å) | Fe-O Bond Length (Å) | O-O Bond Length (Å) | Cu-O Bond Length (Å) |
|---|---|---|---|---|---|
| [(F8)Fe-(O22–)-Cu(TMPA)]+ (HS-TMPA) | High-Spin | 3.982 | - | - | - |
| [(DCHIm)(F8)Fe-(O22–)-Cu(TMPA)]+ (LS-TMPA) | Low-Spin | 4.485 | - | - | - |
Analysis of Bonding Interactions and Spin States
The strong σ-donating character of this compound plays a pivotal role in dictating the spin state of the metal centers in its complexes. In heme-copper oxidase models, the coordination of DCHIm as an axial ligand to the iron center is known to facilitate a spin-state crossover from a high-spin (S=2) to a low-spin (S=0 or S=1) state. acs.orgnih.gov This transition is often accompanied by a significant reorganization of the peroxo core, as predicted by DFT calculations and confirmed by experimental data. acs.org
DFT calculations provide a quantitative understanding of the bonding interactions within these complexes. For example, in the low-spin [(DCHIm)(F8)FeIII-(O22–)-CuII(AN)]+ complex, the transition to an end-on peroxide bridging geometry results in shortened Fe-O, O-O, and Cu-O bond lengths compared to the high-spin analogue. acs.org This is attributed to the change in the electronic configuration of the low-spin Fe(III) center and the nature of its interaction with the peroxide ligand. acs.org
The interplay between the ligand field strength, which is enhanced by the strong donation from DCHIm, and the electron-electron repulsion within the metal d-orbitals determines the preferred spin state. rsc.orgresearchgate.net Computational models can accurately predict these spin-state energetics. researchgate.net The analysis of bonding is further enhanced by methods such as Natural Bond Orbital (NBO) analysis, which can reveal details about orbital populations and donor-acceptor interactions. researchgate.net
Resonance Raman (rR) spectroscopy is a powerful experimental technique for probing the vibrational frequencies of bonds within the active sites of metalloenzymes and their models. DFT calculations are instrumental in assigning the observed vibrational modes and correlating them with specific bonding interactions. For instance, DFT can predict the vibrational frequencies for the Fe-O, O-O, and Cu-O stretches in heme-peroxo-copper complexes, which are sensitive to the coordination environment, including the presence of the DCHIm ligand. rsc.org
The following table presents a comparison of experimental and DFT-calculated vibrational frequencies for a heme-peroxo complex, highlighting the influence of the axial ligand.
| Complex | Vibrational Mode | Experimental ν (cm-1) | Calculated ν (cm-1) |
|---|---|---|---|
| [(THF)(TPP)FeIII(O22–)]– | ν(Fe-O) | 515 | - |
| ν(O-O) | 804 | - | |
| [(4-MeIm)(TPP)FeIII(O22–)]– | ν(Fe-O) | 528 | - |
| ν(O-O) | 792 | - |
Note: Data for a similar imidazole (B134444) ligand (4-MeIm) is presented to illustrate the typical effect of such axial ligands.
Computational Insights into Reactivity and Selectivity
Computational studies provide valuable insights into the reaction mechanisms, reactivity, and selectivity of catalysts involving this compound. DFT calculations can be used to map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energy barriers. researchgate.netrsc.org This information is critical for understanding why a particular catalyst is effective and how its performance can be improved.
For instance, in the context of oxidation reactions, DFT studies can elucidate the role of the DCHIm ligand in modulating the reactivity of metal-oxo species. The electronic push effect from the strongly donating DCHIm can influence the electrophilicity or nucleophilicity of the oxidizing species, thereby affecting its reactivity towards different substrates.
In the selective hydrogenolysis of C–O bonds, a reaction crucial for biomass conversion, computational studies can help to understand the adsorption of substrates and the mechanism of bond cleavage on the catalyst surface. rsc.org While not directly focused on DCHIm, these studies showcase the power of DFT in unraveling reaction pathways.
Furthermore, computational approaches have been used to understand and predict selectivity in catalytic reactions. For example, in manganese-catalyzed C-H bond oxidation, the use of this compound as a ligand was found to improve enantioselectivity. Computational modeling can help to rationalize this observation by examining the structure of the catalyst-substrate complex and the transition states leading to different stereoisomers.
The table below provides an example of how DFT can be used to calculate and compare reaction energy barriers for a catalytic reaction on different surfaces, illustrating the type of data that can be obtained from such studies.
| Catalyst System | Reaction | Calculated Energy Barrier (eV) |
|---|---|---|
| Pure Pd(111) surface | CO Oxidation | 0.87 |
| Pd16Au4 with Au on surface | CO Oxidation | 0.21 |
Note: This table illustrates the application of DFT to calculate energy barriers in a catalytic system, demonstrating the methodology used to study reactivity.
Predictive Modeling in Complex Systems
Predictive modeling in catalysis aims to move from understanding existing systems to designing new, more efficient catalysts. researchgate.net This often involves the development of quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), where computational descriptors are correlated with experimental observations. researchgate.net
In the context of complexes with this compound, predictive modeling can be used to screen potential catalyst candidates computationally before they are synthesized and tested in the laboratory. For example, by systematically varying the ligands around a metal center and calculating the reaction barriers for a desired transformation, it is possible to identify promising catalyst designs. chemrxiv.org
DFT calculations form the foundation of many predictive models in catalysis. nih.gov By calculating descriptors related to the electronic structure of the catalyst (e.g., d-band center, orbital energies) and the binding energies of reactants and intermediates, it is possible to build models that predict catalytic activity and selectivity.
While specific predictive models focusing solely on this compound are not extensively detailed in the provided search context, the general principles of predictive modeling are applicable. For instance, understanding how the electronic properties of the DCHIm ligand influence the catalytic cycle can be incorporated into a predictive framework to design catalysts with tailored reactivity. This approach combines fundamental understanding derived from DFT with data-driven methods to accelerate the discovery of new catalysts. researchgate.net
Advanced Spectroscopic Characterization Techniques for 1,5 Dicyclohexylimidazole Complexes
Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful technique for investigating the dynamics of short-lived excited states and reactive intermediates generated by a pulse of light. In the context of 1,5-dicyclohexylimidazole complexes, LFP provides critical insights into the photophysical and photochemical processes that occur on timescales ranging from picoseconds to milliseconds. This technique is instrumental in characterizing transient species such as triplet excited states, radical ions, and photoisomers, which are pivotal in applications like photocatalysis and organic light-emitting diodes (OLEDs).
The experimental setup for LFP typically involves a high-intensity pulsed laser (the "pump") to excite the sample and a second, lower-intensity light source (the "probe") to monitor the changes in absorption as a function of time after excitation. By recording the transient absorption spectra at various delay times, the formation and decay of transient species can be tracked, and their kinetic and spectroscopic properties can be determined.
For a hypothetical transition metal complex incorporating the this compound ligand, photoexcitation into its metal-to-ligand charge transfer (MLCT) band would lead to the rapid formation of an excited singlet state (¹MLCT). This state is often too short-lived to be observed on the nanosecond timescale of conventional LFP. However, it can undergo intersystem crossing (ISC) to a longer-lived triplet state (³MLCT). The bulky dicyclohexyl groups on the imidazole (B134444) ligand can significantly influence the properties of this ³MLCT state. The steric hindrance imposed by these groups can affect the geometry of the complex in the excited state, potentially leading to a longer lifetime by hindering non-radiative decay pathways.
The transient absorption spectrum of the ³MLCT state would typically exhibit broad absorption bands in the visible or near-infrared region, distinct from the ground-state absorption of the complex. The decay of this transient absorption signal provides information about the lifetime of the excited state.
The decay kinetics of the ³MLCT state can be influenced by various factors, including the solvent and the presence of quenchers. In an inert, deoxygenated solvent, the decay is often first-order, representing the intrinsic lifetime of the excited state. However, in the presence of quenchers, such as molecular oxygen, the decay rate increases due to energy or electron transfer processes. This quenching effect is a hallmark of triplet states.
For instance, in a study of a N-heterocyclic carbene (NHC) complex in argon-saturated acetonitrile, a triplet state lifetime of 64 µs was observed. This lifetime was significantly reduced to 1.7 µs in an air-saturated solution, demonstrating efficient quenching by oxygen.
Detailed research findings from a hypothetical laser flash photolysis experiment on a this compound metal complex are presented in the interactive data table below. This data illustrates the kinetic information that can be extracted from such an experiment.
| Condition | Observed Lifetime (τ) | Decay Rate Constant (k_obs) | Quenching Rate Constant (k_q) with O₂ |
|---|---|---|---|
| Argon-Saturated Acetonitrile | 58 µs | 1.72 x 10⁴ s⁻¹ | N/A |
| Air-Saturated Acetonitrile | 2.1 µs | 4.76 x 10⁵ s⁻¹ | 2.3 x 10⁹ M⁻¹s⁻¹ |
The quenching rate constant (k_q) can be calculated from the Stern-Volmer equation, which relates the excited state lifetimes in the absence and presence of a quencher. The high value of k_q in the table is indicative of a diffusion-controlled quenching process, a characteristic feature of triplet excited states.
Furthermore, LFP can be employed to study electron transfer reactions from the excited complex to a suitable acceptor. The appearance of new transient absorption bands corresponding to the oxidized complex and the reduced acceptor, along with the quenching of the ³MLCT absorption, would provide direct evidence for such a process. The rate of this electron transfer can be determined by monitoring the decay of the ³MLCT state at different concentrations of the electron acceptor.
Broader Research Implications and Future Directions
Bioinorganic Chemistry and Enzyme Active Site Mimicry
The field of bioinorganic chemistry investigates the role of metals in biological systems, often seeking to replicate the function of metalloenzymes with synthetic molecules. A key strategy in this endeavor is the creation of "enzyme mimics" that replicate the structure and catalytic activity of an enzyme's active site. The imidazole (B134444) side chain of the amino acid histidine is a ubiquitous ligand for metal ions in these active sites, playing crucial roles in catalysis and electron transfer.
N-Heterocyclic carbenes derived from dicyclohexylimidazole precursors have emerged as effective mimics for histidine. researchgate.net Due to their strong σ-donating properties, NHCs can form stable bonds with transition metals, replicating the electronic environment provided by histidine's imidazole group. researchgate.net Research has shown that NHCs can serve as reasonable mimics of imidazole ligands in the stabilization of dinitrosyl iron complexes (DNICs), which are implicated in the biological signaling pathways of nitric oxide. researchgate.net
The specific use of the 1,3-dicyclohexylimidazol-2-ylidene (ICy) ligand offers distinct advantages. The bulky cyclohexyl groups can create a sterically hindered pocket around the metal center, analogous to the hydrophobic protein scaffold that surrounds the active site in many enzymes. This steric protection can prevent undesirable side reactions, stabilize reactive metal-ligand intermediates, and influence substrate selectivity.
| Complex Type | Metal Center | Ligand | Mimicked Biological Moiety | Research Implication |
| Dinitrosyl Iron Complex (DNIC) | Iron (Fe) | NHC (e.g., ICy) | Histidine Imidazole | Stabilization of NO-related signaling molecules; understanding biological NO transport. |
| Metalloenzyme Mimic | Various (e.g., Cu, Zn) | ICy | Enzyme Active Site | Creating robust, synthetic catalysts that mimic enzymatic activity for industrial applications. |
Future work in this area could involve synthesizing water-soluble derivatives of ICy-metal complexes to better replicate physiological conditions. Furthermore, incorporating chiral elements into the cyclohexyl rings could lead to the development of asymmetric catalysts that mimic the stereoselectivity of natural enzymes.
Supramolecular Assembly and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. Imidazolium (B1220033) salts, the precursors to NHCs, are particularly adept at forming intricate supramolecular structures.
The 1,3-dicyclohexylimidazolium cation, through hydrogen bonding involving its acidic C2-proton and interactions with anions, can direct the formation of ordered crystalline lattices. The orientation and packing of these molecules are heavily influenced by the sterically demanding cyclohexyl groups. Studies on related systems, such as 1,3-dicyclohexyl-1-isonicotinoylurea, have revealed the formation of complex two-dimensional, ladder-like supramolecular structures sustained by intermolecular hydrogen bonds. researchgate.net
Moreover, metal complexes featuring ditopic (two-coordination site) NHC ligands can serve as building blocks for assembling complex supramolecular architectures. nih.gov While not specifically using dicyclohexyl groups, studies with other bulky substituents like benzyl (B1604629) have shown that the steric profile of the N-substituents on the imidazole ring is a critical factor in modulating the final structure of polynuclear silver-NHC complexes. nih.gov The defined, rigid conformation of the cyclohexyl groups in ICy could therefore be harnessed to direct the assembly of predictable and functional metallo-supramolecular cages, chains, or grids. These structures have potential applications in areas such as molecular sensing, catalysis, and gas storage.
| Assembly Type | Key Interaction | Role of Dicyclohexyl Groups | Potential Application |
| Crystal Engineering | Hydrogen Bonding, Ion Pairing | Steric hindrance directs packing and lattice structure. | Design of new crystalline materials. |
| Metallo-supramolecular Structures | Metal-Ligand Coordination | Controls the geometry and dimensionality of the assembly. | Molecular sensing, porous materials. |
Future research is directed towards using these principles to construct "smart" materials that can change their structure or function in response to external stimuli, such as the binding of a specific guest molecule.
Contribution to Organometallic Reaction Development
The introduction of N-Heterocyclic Carbenes as ligands has revolutionized the field of organometallic catalysis, in many cases offering a more robust and highly active alternative to traditional phosphine (B1218219) ligands. The 1,3-dicyclohexylimidazol-2-ylidene (ICy) ligand has been particularly influential due to its strong electron-donating ability and significant steric bulk. These properties enhance the stability of catalytic intermediates and promote high turnover numbers in a wide range of chemical transformations.
ICy has been successfully incorporated into complexes with a variety of transition metals, including ruthenium, palladium, gold, and copper, leading to the development of highly efficient catalysts. nih.govbath.ac.uknih.govamericanelements.com
Key Catalytic Applications of ICy-Metal Complexes:
Ruthenium Catalysis: Ruthenium hydride complexes bearing the ICy ligand, such as Ru(ICy)₂(PPh₃)(CO)H₂, have been synthesized and studied for their reactivity. These complexes react with carbon dioxide, inserting it into the ruthenium-hydride bond to form formate (B1220265) complexes, a key step in CO₂ utilization chemistry. bath.ac.uk
Copper Catalysis: Copper(I)-ICy complexes are versatile catalysts for reactions such as the hydrosilylation of ketones, a process that converts ketones to alcohols. nih.govresearchgate.net
Palladium and Nickel Catalysis: ICy-ligated palladium and nickel complexes are highly effective catalysts for Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, which is of central importance in the synthesis of pharmaceuticals and fine chemicals. nih.gov
Gold Catalysis: Gold(I)-ICy complexes, such as Chloro[1,3-bis(cyclohexyl)imidazol-2-ylidene]gold(I), are commercially available and used as catalysts in various organic transformations. americanelements.com
The steric bulk of the ICy ligand is often credited with its success, as it promotes the final, product-releasing step (reductive elimination) in many catalytic cycles while stabilizing the coordinatively unsaturated species that are key to catalytic activity.
| Metal | Reaction Type | Role of ICy Ligand | Reference |
| Ruthenium | CO₂ Insertion | Stabilizes hydride complex, facilitates insertion reaction. | bath.ac.uk |
| Copper | Hydrosilylation | Enhances catalytic activity and stability. | nih.govresearchgate.net |
| Palladium | Buchwald-Hartwig Amination | Promotes C-N bond formation, stabilizes active species. | nih.gov |
| Gold | Various Organic Reactions | Acts as a robust, electron-rich ligand for catalytic cycles. | americanelements.com |
The continued development of catalysts based on the dicyclohexylimidazole framework will likely focus on creating more specialized ligands for challenging transformations and enabling reactions to proceed under milder, more environmentally friendly conditions.
Emerging Roles in Advanced Materials Science (as NHC precursor)
The precursors to dicyclohexyl-NHCs, namely 1,3-dicyclohexylimidazolium salts, are themselves valuable compounds in materials science. sigmaaldrich.comsigmaaldrich.com These salts belong to the class of materials known as ionic liquids (ILs), which are salts that are liquid below 100 °C. They exhibit unique properties such as low volatility, high thermal stability, and tunable solubility. chemimpex.com
1,3-Dicyclohexylimidazolium tetrafluoroborate (B81430) has been explored for several material applications:
Electrolytes: Its ionic nature and stability make it a candidate for use as an electrolyte in energy storage devices like lithium-ion batteries, where it can improve efficiency and lifespan. chemimpex.com
Green Solvents: As an ionic liquid, it can serve as an environmentally friendly alternative to volatile organic solvents in chemical reactions and industrial processes. chemimpex.com
Beyond the precursor salts, the NHCs derived from them are being used to create advanced materials. NHCs can bind strongly to metal surfaces, allowing for the functionalization of nanoparticles and flat surfaces to alter their chemical and physical properties. researchgate.net For example, NHCs can be used to:
Functionalize Surfaces: Create self-assembled monolayers (SAMs) on gold or other metal surfaces, providing a robust platform for creating sensors or biocompatible coatings.
Stabilize Nanoparticles: Act as capping agents for metal nanoparticles, preventing aggregation and controlling their catalytic activity and electronic properties.
Develop Polymers: Be incorporated into polymer chains, either in the backbone or as a side group, to create metallopolymers with interesting electronic, optical, or catalytic properties.
The bulky cyclohexyl groups of the ICy ligand can be used to control the spacing of molecules on a surface or influence the morphology of a polymer, adding another layer of design to the creation of these advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
